molecular formula C12H13N3 B1526899 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1251322-20-9

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1526899
CAS No.: 1251322-20-9
M. Wt: 199.25 g/mol
InChI Key: CATQCGCHENXPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species in cells, thereby protecting against oxidative damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as caspases and mitogen-activated protein kinases, this compound can induce programmed cell death in cancer cells while promoting the survival of healthy cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses . These changes in gene expression can lead to enhanced cellular resilience and adaptation to environmental stressors.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, the binding of this compound to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmitter levels in the nervous system . Additionally, this compound can activate or inhibit various enzymes involved in metabolic pathways, leading to changes in cellular metabolism . The modulation of gene expression by this compound is mediated through its interaction with transcription factors and other regulatory proteins, resulting in altered transcriptional activity and subsequent changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been shown to enhance cellular resistance to oxidative stress and improve cell viability . In in vivo studies, the compound’s effects on cellular function have been found to be dose-dependent, with higher doses leading to more pronounced changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been found to exert protective effects on the nervous system by inhibiting acetylcholinesterase activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosage ranges required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of careful dosage optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, this compound can modulate the levels of key metabolites involved in cellular energy production and redox balance . These interactions contribute to the compound’s ability to enhance cellular resilience and protect against oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters involved in the uptake and efflux of small molecules, facilitating its distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . Targeting signals and post-translational modifications help direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . The precise localization of this compound within cells is essential for its ability to exert its biochemical effects and therapeutic benefits.

Properties

IUPAC Name

3-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-5-12-10(4-1)8-11(9-13-12)15-7-3-6-14-15/h1-7,11,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQCGCHENXPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
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3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
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3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.